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Cat. No.: B606623 Get Quote

Introduction to CG-806 (Luxeptinib)

CG-806 (Luxeptinib) is a first-in-class, orally bioavailable, non-covalent multi-kinase inhibitor. Its

mechanism of action involves the simultaneous targeting of key oncogenic drivers in

hematologic malignancies, including FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine

kinase (BTK), and Aurora kinases.[1][2][3] This broad-spectrum activity allows it to overcome

resistance mechanisms associated with inhibitors that target single pathways. Studies have

shown that CG-806 is effective against both wild-type and mutated forms of FLT3 and BTK,

making it a promising therapeutic candidate for various leukemias and lymphomas.[1][3][4] This

guide compares CG-806 to other kinase inhibitors and details the experimental framework for

validating its mechanism of action through gene knockout studies.

Performance Comparison: Kinase Inhibitory Activity
The potency of CG-806 is best illustrated by comparing its half-maximal inhibitory concentration

(IC50) values against those of more selective inhibitors. Lower IC50 values denote higher

potency.
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Inhibitor
Primary
Target(s)

Target IC50
(Biochemic
al Assay)

Cell Line &
Target

Cellular
IC50

Reference(s
)

CG-806

(Luxeptinib)

FLT3, BTK,

Aurora

Kinases

FLT3-ITD: 0.8

nM

MV4-11

(FLT3-ITD)
0.17 nM [3][5]

FLT3-WT: 8.7

nM

Ba/F3 (FLT3-

WT)
11 nM [3][5]

BTK: Not

specified
MEC-1 (CLL) 32 nM [6]

Aurora A/B:

Not specified

Primary AML

Cells

76 nM

(Median)

Ibrutinib
BTK

(irreversible)
0.5 nM

Ramos

(Burkitt's

Lymphoma)

868 nM [7][8]

Gilteritinib FLT3, AXL
FLT3: 0.29

nM

MV4-11

(FLT3-ITD)
0.92 nM [9]

AXL: 0.73 nM
MOLM-13

(FLT3-ITD)
2.9 nM [9]

Quizartinib FLT3
Not specified

(Kd = 1.6 nM)

MV4-11

(FLT3-ITD)
0.56 nM

MOLM-13

(FLT3-ITD)
0.89 nM [10]

Experimental Protocols
Confirming that the cytotoxic effects of CG-806 are directly due to its inhibition of FLT3, BTK,

and/or Aurora kinases requires a combination of biochemical and cell-based assays, with

knockout studies serving as the definitive validation tool.
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Protocol 1: CRISPR/Cas9-Mediated Knockout for MoA
Validation
This protocol describes the generation of a target kinase knockout (e.g., BTK-KO) cell line to

confirm that the cellular effects of CG-806 are on-target.

Objective: To ablate the expression of a target protein to assess if its absence negates the

effect of the inhibitor.

Methodology:

gRNA Design and Vector Construction:

Design two to three single-guide RNAs (sgRNAs) targeting an early exon of the target

gene (e.g., BTK). Use online design tools to minimize off-target effects.[11]

Clone the selected sgRNA sequences into a Cas9 expression vector (e.g.,

lentiCRISPRv2) that also contains a selection marker like puromycin resistance.

Cell Line Transfection/Transduction:

Introduce the gRNA/Cas9 plasmid into the host cell line (e.g., a B-cell lymphoma line)

using lentiviral transduction or lipid-based transfection.[12]

A non-targeting sgRNA should be used as a negative control.

Selection and Monoclonal Isolation:

Two days post-transduction, apply selection pressure (e.g., puromycin) to eliminate non-

transduced cells.

Isolate single cells from the surviving pool via serial dilution or fluorescence-activated cell

sorting (FACS) into 96-well plates to generate monoclonal colonies.[12]

Knockout Validation:

Genomic Level: Extract genomic DNA from expanded clones. Amplify the targeted region

by PCR and verify the presence of insertions/deletions (indels) using Sanger sequencing
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or mismatch-cleavage assays.

Protein Level: Confirm the complete absence of the target protein expression in knockout

clones compared to the wild-type (WT) control cell line via Western Blot.

Functional Analysis:

Treat both WT and validated KO cell lines with a dose range of CG-806.

Perform cell viability assays (see Protocol 3) after 48-72 hours.

Expected Outcome: The WT cells should show a dose-dependent decrease in viability.

The KO cells should exhibit significant resistance to CG-806, demonstrating that the drug's

effect is dependent on the presence of its target.

Protocol 2: In Vitro Biochemical Kinase Assay
Objective: To quantify the direct inhibitory activity of CG-806 against purified kinase enzymes.

Methodology:

Reagent Preparation:

Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT).

Dilute the purified recombinant kinase (e.g., FLT3, BTK) to the desired concentration in the

reaction buffer.

Prepare a substrate solution containing a specific peptide substrate for the kinase and

radiolabeled [γ-³²P]ATP.[13][14]

Inhibitor Preparation:

Perform serial dilutions of CG-806 and control inhibitors in DMSO, then further dilute in the

kinase reaction buffer.

Kinase Reaction:
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In a 96-well plate, add the kinase, the inhibitor at various concentrations, and allow to

incubate for 10-15 minutes at room temperature.

Initiate the reaction by adding the ATP/substrate mixture.[15]

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

Reaction Termination and Detection:

Stop the reaction by adding a solution like phosphoric acid.

Spot the reaction mixture onto a phosphocellulose filter paper.

Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

Measure the incorporated radioactivity on the filter paper using a scintillation counter.

Data Analysis:

Calculate the percentage of kinase inhibition for each drug concentration relative to the

DMSO control.

Plot the inhibition curve and determine the IC50 value using non-linear regression.

Protocol 3: Cell Viability (MTS/MTT) Assay
Objective: To measure the cytotoxic or cytostatic effects of CG-806 on cancer cell lines.

Methodology:

Cell Plating: Seed cells (e.g., WT and KO cells) in a 96-well plate at a predetermined density

and allow them to adhere overnight.[16]

Compound Treatment:

Treat the cells with serial dilutions of CG-806 or control inhibitors. Include a vehicle-only

(DMSO) control.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.mdpi.com/1999-4923/17/12/1626
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO2

incubator.[17]

MTS Reagent Addition:

Add MTS (or a similar tetrazolium compound like MTT) reagent to each well.[18][19] This

reagent is converted to a colored formazan product by metabolically active cells.

Incubate for 1-4 hours at 37°C.[18]

Absorbance Measurement:

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (media-only wells).

Calculate the percentage of cell viability for each treatment condition relative to the vehicle

control.

Determine the IC50 value by plotting cell viability against the logarithm of the drug

concentration.

Mandatory Visualizations
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Caption: Simplified signaling pathways inhibited by CG-806 and alternatives.
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Caption: Experimental workflow for confirming mechanism of action using knockout studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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